Semilicoisoflavone B

Descripción

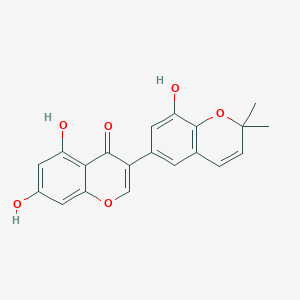

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZACZCRAUQSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156133 | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129280-33-7 | |

| Record name | Semilicoisoflavone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129280-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semilicoisoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semilicoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMILICOISOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 134 °C | |

| Record name | Semilicoisoflavone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Semilicoisoflavone B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semilicoisoflavone B is a prenylated isoflavone, a class of flavonoids known for their potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been predominantly isolated from the roots of two species of licorice:

-

Glycyrrhiza uralensis Fisch. [1]

-

Glycyrrhiza glabra L.

These plants, belonging to the Fabaceae family, are rich sources of various flavonoids, and their roots are commonly used in traditional medicine. This compound is considered a minor isoflavonoid constituent of these plants.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail a general yet comprehensive experimental protocol based on established methods for isoflavonoid separation from Glycyrrhiza species.

Experimental Protocol: Isolation of this compound from Glycyrrhiza uralensis Roots

This protocol outlines a typical procedure for the laboratory-scale isolation of this compound.

1. Plant Material Preparation:

-

Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered root material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.

-

The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning (Fractionation):

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate.

-

The ethyl acetate fraction, which is enriched with flavonoids like this compound, is collected and concentrated.

4. Chromatographic Purification:

-

Step 4.1: Silica Gel Column Chromatography:

-

The concentrated ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution is performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Step 4.2: Sephadex LH-20 Column Chromatography:

-

Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column.

-

Methanol is commonly used as the mobile phase for elution. This step helps in removing pigments and other impurities.

-

-

Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

5. Structure Elucidation and Purity Assessment:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The chemical structure is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data

The yield and purity of this compound can vary depending on the plant source, geographical location, and the efficiency of the isolation method. The following table summarizes typical data that can be expected from the isolation process.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude Extract) | 5 - 15% (w/w) of dried root material | Gravimetric |

| Purity after Column Chromatography | 60 - 80% | HPLC |

| Final Purity after Prep-HPLC | >98% | HPLC |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Characteristic signals for the isoflavone core and prenyl group would be listed here. | NMR Spectroscopy |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Characteristic signals for the isoflavone core and prenyl group would be listed here. | NMR Spectroscopy |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ at m/z corresponding to C₂₀H₁₆O₆ | Mass Spectrometry |

Note: Specific NMR chemical shift values for this compound should be referenced from dedicated spectroscopic studies for accurate structural assignment.

Visualizing the Workflow

The following diagrams illustrate the key stages of the isolation and purification process for this compound.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While this guide focuses on isolation, it is important to note that the biological activity of this compound is a key driver for its isolation. For instance, its potential role in modulating cellular signaling pathways is of significant interest. The following diagram illustrates a hypothetical relationship where the isolated compound is used to investigate a biological pathway.

Caption: Investigating the effect of isolated this compound on a signaling pathway.

Conclusion

The isolation of this compound from its natural sources, primarily the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra, is a well-defined process that relies on standard phytochemical techniques. This guide provides a foundational understanding of the necessary steps, from extraction to final purification and analysis. The detailed methodologies and structured data presentation aim to facilitate the work of researchers in obtaining this promising isoflavone for further scientific investigation and potential therapeutic development.

References

Unveiling Semilicoisoflavone B from Glycyrrhiza uralensis: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Glycyrrhiza uralensis as a source of the bioactive isoflavonoid, Semilicoisoflavone B. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information encompassing the extraction, isolation, and biological activities of this compound. While specific quantitative data on the yield of this compound from Glycyrrhiza uralensis is not extensively documented in current literature, this guide presents available data on related flavonoids to offer a comparative context. Furthermore, it details generalized yet robust experimental protocols for the isolation of isoflavonoids from Glycyrrhiza species and elucidates the signaling pathways modulated by this compound.

Quantitative Data on Flavonoids in Glycyrrhiza uralensis

Quantitative analysis of this compound in Glycyrrhiza uralensis is not widely reported. However, data for other prevalent flavonoids in the plant, such as liquiritin, isoliquiritin, and liquiritigenin, are available and provide a valuable reference for the general flavonoid content.

| Compound | Concentration Range (mg/g of dry root) | Analytical Method | Reference |

| Liquiritin | 0.82 - 35.18 | HPLC-UV | [1] |

| Isoliquiritin | 0.01 - 7.16 | HPLC-UV | [1] |

| Liquiritigenin | Not explicitly quantified, but detected | 1H-qNMR | [2] |

| Isoliquiritigenin | Not explicitly quantified, but detected | 1H-qNMR | [2] |

| Glycyrrhizic Acid | 2.39 - 217.7 | HPLC, UAE-HPLC | [3][4] |

Note: The yield of specific flavonoids can vary significantly based on the geographical origin, age of the plant, and the extraction method employed.

Biological Activity of this compound

This compound has demonstrated significant biological activities, particularly in the realm of oncology. The following table summarizes the effective concentrations of this compound used in various in vitro studies.

| Cell Line | Biological Effect | Effective Concentration (µM) | Reference |

| Oral Squamous Carcinoma Cells (OSCC) | Reduction in cell viability | 25, 50, 100 | [5] |

| Oral Squamous Carcinoma Cells (OSCC) | Induction of apoptosis | 50, 100 | [5] |

| Oral Squamous Carcinoma Cells (OSCC) | G2/M phase cell cycle arrest | 50, 100 | [5] |

| Oral Squamous Carcinoma Cells (OSCC) | Increased ROS production | 50, 100 | [5] |

Experimental Protocols

Preparation of Plant Material

-

Drying: The roots of Glycyrrhiza uralensis are thoroughly washed and air-dried or oven-dried at a temperature below 60°C to prevent degradation of thermolabile compounds.

-

Grinding: The dried roots are ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A solvent system of 70-80% ethanol or methanol is commonly used for the extraction of flavonoids.[7]

-

Extraction Method:

-

Maceration: The powdered root material is soaked in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[10]

-

Fractionation of the Crude Extract

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

Isolation and Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[2]

Structure Elucidation and Quantification

-

Spectroscopic Analysis: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).

-

Quantitative Analysis: The purity and quantity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, by comparing it with a certified reference standard.[7]

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for its isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of Glycyrrhizic Acid from Glycyrrhiza uralensis Using Ultrasound and Its Process Extraction Model [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ycmou.ac.in [ycmou.ac.in]

- 10. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Semilicoisoflavone B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semilicoisoflavone B, a complex pyranoisoflavonoid found predominantly in the roots of Glycyrrhiza species (licorice), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and proposed mechanisms. It includes detailed experimental protocols for the characterization of the enzymes involved and presents quantitative data on related reactions. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Isoflavonoids are a class of plant secondary metabolites almost exclusively produced by legumes and are known for their roles in plant defense and symbiotic nitrogen fixation.[1] this compound is a specialized isoflavonoid characterized by a dimethylpyran ring fused to the isoflavone core. This structural feature is often associated with enhanced biological activity. While the general isoflavonoid biosynthetic pathway is well-established, the specific enzymatic machinery responsible for the "tailoring" of the isoflavone backbone to yield complex structures like this compound is an active area of research. This guide synthesizes the current knowledge to present a putative pathway for this compound biosynthesis.

The General Isoflavonoid Biosynthesis Pathway

The biosynthesis of all isoflavonoids, including this compound, originates from the phenylpropanoid pathway.[2] The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL)

-

Cinnamate 4-Hydroxylase (C4H)

-

4-Coumarate-CoA Ligase (4CL)

From 4-coumaroyl-CoA, the pathway proceeds to the formation of the core isoflavonoid skeleton.

Diagram of the General Phenylpropanoid and Isoflavonoid Pathways

Caption: General phenylpropanoid and core isoflavonoid biosynthesis pathways.

Putative Biosynthetic Pathway of this compound

The formation of this compound from a general isoflavonoid precursor, likely an intermediate derived from liquiritigenin, involves two key transformations: prenylation and subsequent cyclization to form the pyran ring. Transcriptome and metabolome analyses of Glycyrrhiza uralensis have shown that the roots are rich in isoflavonoids and that the expression of isoflavonoid biosynthesis genes is upregulated in this tissue, supporting the localization of this pathway.[3][4]

Proposed Precursor

Based on the structure of this compound, a plausible precursor is the isoflavone 7,8,4'-trihydroxyisoflavone . This molecule would require prenylation at the C-6 position followed by cyclization.

Key Enzymatic Steps

-

Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone backbone is catalyzed by a prenyltransferase (PT) . In Glycyrrhiza uralensis, a flavonoid prenyltransferase, GuA6DT, has been identified, which specifically prenylates flavones at the C-6 position.[3] It is highly probable that a homologous but isoflavone-specific prenyltransferase is responsible for the prenylation step in this compound biosynthesis.

-

Cyclization and Dehydrogenation: Following prenylation, the formation of the pyran ring likely proceeds through a cyclization reaction catalyzed by a cytochrome P450 monooxygenase (CYP450) or a similar cyclase. This enzyme would catalyze the formation of a heterocyclic ring from the prenyl group and the adjacent hydroxyl group.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the enzymes in the this compound pathway are not yet available. However, data from related and well-characterized enzymes in isoflavonoid biosynthesis can provide a useful reference.

| Enzyme Class | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) | Plant Source |

| Isoflavone Synthase (IFS) | Liquiritigenin | 5 - 15 | 50 - 200 | Glycine max (Soybean) |

| Isoflavone Synthase (IFS) | Naringenin | 10 - 30 | 100 - 400 | Glycine max (Soybean) |

| Prenyltransferase (PT) | Genistein | 20 - 50 | 30 - 150 | Lupinus albus (White Lupin) |

| O-Methyltransferase (OMT) | Daidzein | 5 - 25 | 200 - 1000 | Medicago sativa (Alfalfa) |

Note: These values are approximate and can vary significantly based on experimental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach is highly effective for identifying candidate genes.

Experimental Workflow:

Caption: Workflow for candidate gene identification via RNA-seq.

Heterologous Expression and Enzyme Assays

Candidate genes are functionally characterized through heterologous expression, typically in yeast (Saccharomyces cerevisiae) or E. coli.

Protocol for Prenyltransferase Characterization:

-

Cloning: Amplify the full-length open reading frame of the candidate prenyltransferase gene from G. uralensis cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Protein Expression: Grow the transformed yeast in induction medium (e.g., SC-Ura medium with galactose) to induce protein expression.

-

Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, as many plant prenyltransferases are membrane-bound.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, the putative isoflavone substrate (e.g., 7,8,4'-trihydroxyisoflavone), and the prenyl donor, dimethylallyl pyrophosphate (DMAPP).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the prenylated isoflavone.

Characterization of Cyclase Activity

The protocol for characterizing the putative cyclase (CYP450) is similar, using the prenylated intermediate as the substrate.

Conclusion

The biosynthesis of this compound in Glycyrrhiza uralensis is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core isoflavonoid pathway. The final, specific steps are proposed to involve an isoflavone-specific prenyltransferase and a cytochrome P450-dependent cyclase. While the precise enzymes for these latter steps are yet to be definitively characterized, the methodologies outlined in this guide provide a clear roadmap for their identification and functional analysis. A deeper understanding of this pathway will be instrumental in developing biotechnological strategies for the sustainable production of this valuable natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative metabolome and transcriptome analyses reveal the differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling and Transcriptome Analysis Explains Difference in Accumulation of Bioactive Constituents in Licorice (Glycyrrhiza uralensis) Under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Semilicoisoflavone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semilicoisoflavone B is a prenylated isoflavone isolated from plants of the Glycyrrhiza species, commonly known as licorice.[1] As a member of the flavonoid family, it has attracted scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer, neuroprotective, and enzymatic inhibitory effects. The information is presented with detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated significant anticancer activity, particularly against oral squamous cell carcinoma (OSCC).[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) through the modulation of key signaling pathways.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various OSCC cell lines. The following table summarizes the available quantitative data on its anticancer activity.

| Biological Activity | Cell Line(s) | Treatment | Key Findings | Reference |

| Cytotoxicity | SAS, SCC9, OECM-1, HSC3M3 (OSCC) | 0-100 µM for 24h | Dose-dependent reduction in cell viability. | --INVALID-LINK-- |

| Cell Cycle Arrest | SAS, SCC9 (OSCC) | 0-100 µM for 24h | Arrest at G2/M phase; downregulation of Cyclin A, CDK2, CDK4, CDK6. | --INVALID-LINK-- |

| Apoptosis Induction | SAS, SCC9 (OSCC) | 0-100 µM for 24h | Increased nuclear condensation; increased percentage of apoptotic cells. | --INVALID-LINK-- |

| ROS Production | SAS, SCC9 (OSCC) | 100 µM for 0-6h | Time-dependent increase in ROS levels. | --INVALID-LINK-- |

Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways.

This compound has been shown to suppress the Ras/Raf/MEK signaling cascade, which is a crucial regulator of cell proliferation and survival.[1] It also reduces the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK1/2.[1]

In 5-fluorouracil (5FU)-resistant OSCC cells, this compound disrupts the ATR-Chk1 signaling pathway by suppressing claspin expression. This leads to reduced phosphorylation of ATR, Chk1, Wee1, and CDC25C, ultimately contributing to apoptosis.[3]

References

- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Neuroprotective Mechanisms of Semilicoisoflavone B

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the putative mechanism of action of Semilicoisoflavone B in neurological disorders. As of late 2025, direct experimental evidence for the neuroprotective effects of this compound is limited. The mechanisms outlined below are extrapolated from studies on its effects in non-neurological models and the well-documented neuroprotective actions of structurally similar isoflavones. This guide is intended to provide a scientifically grounded framework for future research and development.

Executive Summary

This compound, a prenylated isoflavone, has demonstrated significant biological activity in various cellular models, primarily in the context of oncology.[1][2][3] While direct research into its role in neurological disorders is in its nascent stages, the established neuroprotective properties of other isoflavones, such as genistein and daidzein, provide a strong rationale for investigating this compound as a potential therapeutic agent for neurodegenerative diseases and acute brain injury.[4] This document synthesizes the available evidence to propose a multi-faceted mechanism of action for this compound in a neurological context, focusing on its potential to mitigate oxidative stress, neuroinflammation, and apoptosis—three key pathological pillars of many neurological disorders.

Core Putative Mechanisms of Action

Based on the known bioactivity of this compound and related isoflavones, its neuroprotective effects are likely mediated through three primary mechanisms:

-

Anti-inflammatory Effects: Modulation of key inflammatory signaling pathways to reduce the production of pro-inflammatory cytokines and mediators in the central nervous system (CNS).

-

Antioxidant Activity: Enhancement of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species (ROS) to counteract oxidative stress.

-

Anti-Apoptotic Regulation: Inhibition of programmed cell death pathways to preserve neuronal viability in the face of pathological insults.

Anti-Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[5] Isoflavones have been shown to exert potent anti-inflammatory effects in the brain.[6]

Proposed Signaling Pathway

This compound is hypothesized to inhibit neuroinflammation primarily through the downregulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Caption: Inferred Anti-Neuroinflammatory Signaling of this compound.

Experimental Protocols

In Vitro Microglia Activation Assay

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

-

Activation: Neuroinflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified from the supernatant using ELISA kits.

-

Protein Expression: Cell lysates are analyzed by Western blotting for key signaling proteins (e.g., p-p65, p-p38, iNOS, COX-2).

-

Antioxidant and Oxidative Stress Reduction

Oxidative stress is a critical contributor to neuronal damage in both acute and chronic neurological conditions.[7] Isoflavones are known to possess potent antioxidant properties.[4]

Proposed Signaling Pathway

This compound is hypothesized to combat oxidative stress by activating the Nrf2-ARE pathway, a master regulator of antioxidant responses.

Caption: Inferred Nrf2-Mediated Antioxidant Pathway of this compound.

Experimental Protocols

In Vitro Neuronal Oxidative Stress Assay

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured and differentiated into a neuronal phenotype using retinoic acid.

-

Treatment: Differentiated cells are pre-treated with this compound (e.g., 1, 5, 10 µM) for 12-24 hours.

-

Induction of Oxidative Stress: Cells are exposed to H₂O₂ (100 µM) or 6-hydroxydopamine (6-OHDA; 50 µM) for 6 hours.

-

Analysis:

-

Cell Viability: Assessed using the MTT or LDH assay.

-

Intracellular ROS: Measured using fluorescent probes like DCFH-DA.

-

Western Blotting: Analysis of Nrf2 nuclear translocation and expression of downstream targets like HO-1 and NQO1.

-

Anti-Apoptotic Mechanisms

Neuronal apoptosis is the final common pathway of cell death in many neurological disorders. This compound has been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.[1][2][3] In a neuroprotective context, it is hypothesized to have the opposite effect, inhibiting these pathways.

Proposed Signaling Pathway

This compound is proposed to prevent neuronal apoptosis by increasing the ratio of anti-apoptotic to pro-apoptotic Bcl-2 family proteins and inhibiting the activation of executioner caspases.

Caption: Inferred Anti-Apoptotic Mechanisms of this compound.

Experimental Protocols

TUNEL Staining for Apoptosis

-

Model: Either in vitro cultured neurons (as described above) or brain sections from an in vivo model of neurological disease (e.g., MCAO for stroke, MPTP for Parkinson's).

-

Treatment: In vitro cells or live animals are treated with this compound.

-

Tissue/Cell Preparation: Cells are fixed on slides, or brain tissue is sectioned.

-

Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's protocol to label DNA fragmentation, a hallmark of late-stage apoptosis.

-

Analysis: Apoptotic cells are visualized and quantified using fluorescence microscopy.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data based on expected outcomes from the experimental protocols described, derived from studies on similar isoflavones.

| Parameter | Disease Model (Control) | This compound Treated | Mechanism | Reference Compound |

| NO Production (µM) | 15.2 ± 1.8 | 6.5 ± 0.9 | Anti-inflammatory | Genistein |

| TNF-α Levels (pg/mL) | 250 ± 35 | 110 ± 20 | Anti-inflammatory | Daidzein |

| Nuclear Nrf2 (Fold Change) | 1.0 | 3.5 ± 0.5 | Antioxidant | Soy Isoflavones |

| HO-1 Expression (Fold Change) | 1.0 | 4.2 ± 0.6 | Antioxidant | Genistein |

| TUNEL-positive Cells (%) | 35 ± 5 | 12 ± 3 | Anti-apoptotic | Soy Isoflavones |

| Bax/Bcl-2 Ratio | 4.8 ± 0.7 | 1.5 ± 0.3 | Anti-apoptotic | Genistein |

Conclusion and Future Directions

This compound presents a promising, yet underexplored, candidate for the treatment of neurological disorders. The mechanistic framework presented here, based on its known activities and the neuroprotective profile of related isoflavones, provides a solid foundation for future preclinical research. Key future directions should include:

-

In vivo studies in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to validate these putative mechanisms and assess therapeutic efficacy.

-

Pharmacokinetic and blood-brain barrier penetration studies to determine the bioavailability of this compound in the CNS.

-

Head-to-head comparative studies with other well-characterized isoflavones to understand its relative potency and potential advantages.

The elucidation of the precise neuroprotective mechanisms of this compound will be crucial for its potential translation into a novel therapeutic strategy for debilitating neurological disorders.

References

- 1. Soybean isoflavone ameliorates cognitive impairment, neuroinflammation, and amyloid β accumulation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soy Isoflavones Protects Against Stroke by Inhibiting Keap1/NQO1/Nrf2/HO-1 Signaling Pathway: Network Pharmacology Analysis Combined with the Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanisms of red clover and soy isoflavones in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary isoflavones, urinary isoflavonoids, and risk of ischemic stroke in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Semilicoisoflavone B as a PPARγ Agonist: A Technical Guide

Introduction to PPARγ and its Agonists

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2] Three isoforms have been identified: PPARα, PPARβ/δ, and PPARγ. PPARγ is most highly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation.[3][4] Upon activation by a ligand, such as a natural fatty acid or a synthetic drug, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription.[5]

The activation of PPARγ leads to several beneficial metabolic effects:

-

Insulin Sensitization: PPARγ activation modulates the expression of genes that enhance insulin sensitivity, such as those involved in glucose transport and utilization.[4]

-

Adipocyte Differentiation: It promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing circulating lipid levels.[3][4]

-

Anti-inflammatory Effects: PPARγ activation can suppress the expression of pro-inflammatory genes.[4]

Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are potent synthetic full agonists of PPARγ and have been used clinically to treat type 2 diabetes. However, their use has been associated with side effects like weight gain and fluid retention, prompting the search for novel PPARγ modulators, particularly partial agonists from natural sources, that may offer a better therapeutic window.[2] Semilicoisoflavone B has been identified as one such potential natural agonist.[1]

Data Presentation: Quantifying Ligand-Receptor Interaction

A critical step in evaluating a potential PPARγ agonist is to quantify its interaction with the receptor and its functional activity. Although specific experimental values for this compound are not available in the reviewed literature, the following tables provide a standardized format for presenting such data, populated with representative values for other known PPARγ agonists for illustrative purposes.

Table 1: PPARγ Binding Affinity Data

This table summarizes the affinity of a compound for the PPARγ ligand-binding domain (LBD). Lower values for IC50, Kᵢ, and Kₐ indicate higher binding affinity.

| Compound | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Kₐ (µM) | Reference Compound |

| This compound | Data Not Available | N/A | N/A | N/A | Rosiglitazone |

| Rosiglitazone (Example) | TR-FRET Competitive Binding | 0.25 | 0.18 | - | - |

| Apigenin (Example) | Gene-Reporter Luciferase Assay | - | - | 5.0 | Rosiglitazone |

| Podophyllotoxin (Example) | TR-FRET Competitive Binding | 27.43 | 9.86 | - | Rosiglitazone |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a compound required to displace 50% of a known radiolabeled or fluorescent ligand from the receptor.[6][7]

-

Kᵢ (Inhibition constant): A measure of the binding affinity of an inhibitor; it is an intrinsic property of the compound and does not depend on substrate concentration.[8][9]

-

Kₐ (Dissociation constant): The equilibrium constant for the dissociation of the ligand-receptor complex.[8]

Table 2: PPARγ Transcriptional Activation Data

This table presents the functional ability of a compound to activate PPARγ-mediated gene transcription. The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response.

| Compound | Assay Type | Cell Line | EC₅₀ (µM) | % Max Activation (vs. Control) | Reference Compound |

| This compound | Data Not Available | N/A | N/A | N/A | Rosiglitazone |

| Rosiglitazone (Example) | Luciferase Reporter Assay | HEK293 | 0.15 | 100% | - |

| Apigenin (Example) | Luciferase Reporter Assay | HEK293 | 3.2 | ~60% (Partial Agonist) | Rosiglitazone |

| Genistein (Example) | Luciferase Reporter Assay | COS-1 | 5.0 | ~75% (Partial Agonist) | Rosiglitazone |

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the activity of a compound like this compound on PPARγ.

PPARγ Competitive Binding Assay (TR-FRET)

This assay measures the ability of a test compound to compete with a fluorescently labeled PPARγ ligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ PPAR Green)

-

Test compound (this compound) and reference agonist (e.g., Rosiglitazone)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and reference agonist in DMSO, then dilute further in assay buffer.

-

In a 384-well plate, add the PPARγ-LBD, terbium-labeled anti-GST antibody, and the fluorescent ligand.

-

Add the diluted test compound or reference agonist to the wells. Include wells with no compound (positive control) and wells with no PPARγ-LBD (negative control).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound.

-

Plot the TR-FRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

PPARγ Reporter Gene Assay (Luciferase Assay)

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, U2OS).[10][11]

-

An expression vector for full-length human PPARγ.

-

A reporter vector containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pGL4-3xPPRE-tata-luc).[11]

-

A control vector for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

Procedure:

-

Seed cells in 96-well plates and grow to ~80% confluency.

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or a reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ and maximal activation values.

Adipocyte Differentiation Assay

This assay assesses the biological activity of a PPARγ agonist by measuring its ability to induce the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line.

-

Growth medium (DMEM with 10% bovine calf serum).

-

Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX).

-

Test compound (this compound) and reference agonist.

-

Oil Red O staining solution.

-

Isopropanol.

Procedure:

-

Culture 3T3-L1 preadipocytes in growth medium until they reach confluence (Day 0).

-

Induce differentiation by replacing the growth medium with differentiation medium containing the test compound or reference agonist at various concentrations.

-

After 2 days (Day 2), replace the medium with fresh DMEM containing 10% FBS and insulin, along with the test compound.

-

Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days with DMEM/FBS containing the test compound.

-

On Day 6-8, wash the cells with PBS and fix them with 10% formalin for 1 hour.

-

Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.

-

Wash the cells again to remove excess stain and acquire images using a microscope.

-

To quantify adipogenesis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.

Visualizations: Pathways and Workflows

PPARγ Signaling Pathway

The following diagram illustrates the canonical signaling pathway for PPARγ activation.

Caption: Canonical PPARγ signaling pathway upon agonist binding.

Experimental Workflow for Agonist Evaluation

This diagram outlines the sequential process for evaluating a potential PPARγ agonist, from initial screening to biological validation.

Caption: Step-wise workflow for screening and validating PPARγ agonists.

Logical Relationship of PPARγ Agonist Action

This diagram illustrates the cause-and-effect relationship from ligand binding to the ultimate physiological outcomes.

Caption: Logical flow from molecular binding to physiological response.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR [mdpi.com]

- 5. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of Semilicoisoflavone B: A Technical Guide

Disclaimer: The following document collates and synthesizes available preclinical data on Semilicoisoflavone B. The neuroprotective effects described herein are largely extrapolated from its known mechanisms in non-neuronal cells and the established neuroprotective properties of the broader isoflavone class. Direct experimental evidence for the neuroprotective effects of this compound is currently limited in the scientific literature.

Introduction

This compound (SFB) is a prenylated isoflavone isolated from Glycyrrhiza species. While extensively investigated for its anticancer properties, particularly in oral squamous cell carcinoma, its potential as a neuroprotective agent is an emerging area of interest.[1][2] Isoflavones, as a class of polyphenolic compounds, have demonstrated significant neuroprotective potential against various neurodegenerative conditions.[3] Their mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities, often mediated through the modulation of critical cellular signaling pathways.[3][4] This guide provides an in-depth overview of the potential neuroprotective mechanisms of this compound, based on its observed effects on key signaling pathways in cancer cell lines and the known neuroprotective roles of these pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound, primarily in the context of its anticancer effects. These data provide insights into its dose-dependent cytotoxicity and its impact on cell cycle regulation, which are relevant for designing future neuroprotection studies.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |

| SAS | 25 | 24 | Significantly Reduced |

| SAS | 50 | 24 | Significantly Reduced |

| SAS | 100 | 24 | Significantly Reduced |

| SCC9 | 25 | 24 | Significantly Reduced |

| SCC9 | 50 | 24 | Significantly Reduced |

| SCC9 | 100 | 24 | Significantly Reduced |

Source: Data extrapolated from descriptions in studies on oral cancer cells.[1]

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect |

| SAS | 0-100 | 24 | G2/M and S phase arrest |

| SCC9 | 0-100 | 24 | G2/M and S phase arrest |

Source: Data extrapolated from descriptions in studies on oral cancer cells.[5]

Potential Neuroprotective Signaling Pathways

Based on its documented effects in cancer cells, this compound may exert neuroprotective effects through the modulation of the following signaling pathways:

MAPK and Ras/Raf/MEK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Ras/Raf/MEK pathways are crucial in regulating neuronal survival, differentiation, and plasticity. However, their overactivation can lead to neuronal apoptosis and neuroinflammation. This compound has been shown to downregulate the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK1/2, and suppress the activation of Ras, Raf, and MEK in oral cancer cells.[1][2] The inhibition of the p38 MAPK pathway, in particular, is associated with neuroprotection against hypoxic damage.[4]

Caption: SFB's potential inhibition of MAPK and Ras/Raf/MEK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and is often dysregulated in neurodegenerative diseases. Activation of this pathway generally promotes neuronal survival. However, in some contexts, its inhibition can be beneficial. This compound has been observed to reduce the phosphorylation of AKT.[2] While this effect is pro-apoptotic in cancer cells, its implication in neuroprotection is complex and may depend on the specific neuronal context and pathological condition. For instance, suppression of the AKT-mTOR pathway has been linked to neuroprotection against hypoxic damage.[4]

Caption: SFB's potential modulation of the PI3K/AKT signaling pathway.

ATR-Chk1 Signaling Pathway

The ATR-Chk1 pathway is a key component of the DNA damage response. While its role in neurodegeneration is still being elucidated, chronic activation can lead to apoptosis. This compound has been shown to disrupt the ATR-Chk1 signaling pathway by suppressing claspin expression, which in turn reduces the phosphorylation of ATR, Chk1, Wee1, and CDC25C.[5] This action could potentially protect neurons from DNA damage-induced apoptosis.

Caption: SFB's potential disruption of the ATR-Chk1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the neuroprotective effects of this compound. These protocols are based on those reported in studies of its anticancer activity.

Cell Viability (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12).

-

Procedure:

-

Seed neuronal cells onto 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours at 37°C.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on the cell cycle progression of neuronal cells.

-

Procedure:

-

Seed neuronal cells onto 6-well plates (2 x 105 cells/well) and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation and fix them in 70% ethanol at -20°C overnight.

-

Stain the fixed cells with propidium iodide (PI) buffer (containing RNase A) for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[1]

-

Western Blot Analysis

-

Objective: To quantify the expression and phosphorylation levels of proteins in key signaling pathways (e.g., MAPKs, AKT, ATR-Chk1) in response to this compound treatment.

-

Procedure:

-

Treat neuronal cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Hypothetical Experimental Workflow for Neuroprotection Studies

The following diagram illustrates a logical workflow for investigating the potential neuroprotective effects of this compound.

Caption: A proposed workflow for investigating SFB's neuroprotective effects.

Conclusion

While direct evidence is still needed, the existing data on this compound's mechanism of action in cancer cells provides a strong rationale for investigating its neuroprotective potential. Its ability to modulate key signaling pathways, such as the MAPK, PI3K/AKT, and ATR-Chk1 pathways, suggests that it could offer therapeutic benefits in neurodegenerative diseases. Future research should focus on validating these potential neuroprotective effects in relevant in vitro and in vivo models of neurological disorders.

References

- 1. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Semilicoisoflavone B in BACE1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Semilicoisoflavone B and its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following sections delve into the mechanism of action, quantitative data, experimental protocols, and the signaling pathway associated with this compound's activity against BACE1.

Mechanism of Action

This compound, a flavonoid isolated from the roots of Glycyrrhiza uralensis Fisch, has been shown to reduce the secretion of Aβ.[1][2][][4] Its primary mechanism of action is not through direct enzymatic inhibition of BACE1, but rather by downregulating the expression of both BACE1 protein and its corresponding mRNA.[1][2][4]

Studies have revealed that this compound functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1][2] By activating PPARγ, it initiates a signaling cascade that ultimately leads to the inhibition of BACE1 expression.[1][2] Furthermore, the inhibitory effect of this compound on BACE1 expression is also mediated through the inhibition of the phosphorylation of the signal transducer and activator of transcription 3 (STAT3).[1][2]

Quantitative Data

Current preliminary studies have focused on the indirect regulatory effect of this compound on BACE1 expression. As such, quantitative data such as IC50 or Ki values for the direct inhibition of the BACE1 enzyme by this compound are not yet available in the reviewed literature. The primary evidence for its efficacy is derived from the observed reduction in BACE1 protein and mRNA levels in cellular models.

Signaling Pathway of this compound in BACE1 Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on BACE1 expression.

Caption: Proposed signaling pathway of this compound in inhibiting BACE1 expression.

Experimental Protocols

While specific, detailed protocols from the seminal studies on this compound are proprietary to the conducting laboratories, this section provides representative methodologies for the key experiments involved in assessing its effect on BACE1.

BACE1 Inhibition Assay (Fluorogenic)

This assay is used to screen for direct inhibitors of the BACE1 enzyme.

a. Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound)

-

Known BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence microplate reader

b. Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

To the wells of the microplate, add the assay buffer, the BACE1 enzyme, and the test compound or controls.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Continue to monitor the fluorescence at regular intervals for a set duration (e.g., 60-120 minutes) at a constant temperature (e.g., 37°C).

-

The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot for BACE1 Protein Expression

This method is used to quantify the levels of BACE1 protein in cells treated with this compound.

a. Materials:

-

Cell line (e.g., SH-SY5Y, HEK293-APP)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BACE1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Culture the cells to a suitable confluency and then treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-BACE1 antibody overnight at 4°C.

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the BACE1 signal to the loading control to determine the relative protein expression.

Real-Time Quantitative PCR (RT-qPCR) for BACE1 mRNA Expression

This technique is employed to measure the levels of BACE1 messenger RNA in cells following treatment with this compound.

a. Materials:

-

Treated cells (as in the Western blot protocol)

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR primers specific for the BACE1 gene and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

RT-qPCR instrument

b. Procedure:

-

Extract total RNA from the treated and control cells.

-

Assess the purity and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.

-

Set up the qPCR reactions containing the cDNA, specific primers, and qPCR master mix.

-

Perform the qPCR cycling on a real-time PCR instrument.

-

Analyze the amplification data and determine the cycle threshold (Ct) values.

-

Calculate the relative expression of BACE1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the effect of a compound like this compound on BACE1.

Caption: General experimental workflow for studying BACE1 inhibitors.

References

Initial In Vitro Screening of Semilicoisoflavone B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semilicoisoflavone B is a prenylated isoflavone found in plants of the Glycyrrhiza species. As a member of the flavonoid family, it is anticipated to possess a range of biological activities. This technical guide provides an in-depth overview of the initial in vitro screening of this compound's bioactivity, with a primary focus on its anticancer properties, for which the most substantial data is currently available. This document also outlines standard protocols for assessing its potential anti-inflammatory, antioxidant, and neuroprotective effects, areas ripe for future investigation. All quantitative data from cited studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action.

Anticancer Bioactivity of this compound

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various oral squamous cell carcinoma (OSCC) cell lines.[1][2][3][4][5] Its anticancer activity is attributed to its ability to induce cell cycle arrest, promote apoptosis through both intrinsic and extrinsic pathways, and stimulate the production of reactive oxygen species (ROS).[1][2][4]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the viability of different OSCC cell lines. It is important to note that while dose-dependent reductions in cell viability have been consistently reported, specific IC50 values were not explicitly stated in the reviewed literature.

Table 1: Effect of this compound on the Viability of Oral Squamous Carcinoma Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability |

| SAS | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |

| SCC9 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |

| OECM-1 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |

| HSC3M3 | 25, 50, 100 | 24 | Significant, dose-dependent reduction[2] |

Table 2: Effect of this compound on the Viability of 5-Fluorourasil (5FU)-Resistant Oral Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability |

| 5FU-SAS | 25, 50, 100 | 24, 48, 72 | Significant, dose-dependent reduction[5] |

| 5FU-SCC9 | 25, 50, 100 | 24, 48, 72 | Significant, dose-dependent reduction[5] |

Experimental Protocols

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

-

Cell Lines: SAS, SCC9, OECM-1, HSC3M3, 5FU-SAS, 5FU-SCC9.

-

Reagents:

-

This compound (dissolved in DMSO)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired incubation periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.

-

Cell Lines: As per the MTT assay.

-

Reagents: As per the MTT assay, plus crystal violet staining solution (0.5% crystal violet in 25% methanol).

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells).

-

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

This compound has been shown to downregulate the MAPK and Ras/Raf/MEK signaling pathways, which are crucial for cell proliferation and survival.[1][3] It reduces the phosphorylation of key proteins in this cascade, including ERK1/2, p38, and JNK1/2.[1]

Caption: MAPK and Ras/Raf/MEK signaling pathway inhibition by this compound.

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is inhibited by this compound.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Extraction and Purification of Semilicoisoflavone B

Introduction

Semilicoisoflavone B is a prenylated isoflavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. This compound is naturally found in plants of the Glycyrrhiza genus, commonly known as licorice. This application note provides a detailed protocol for the extraction and purification of this compound from Glycyrrhiza uralensis root material, intended for researchers, scientists, and professionals in drug development.

Overview

The protocol outlines a multi-step process beginning with the extraction of crude isoflavonoids from dried plant material using solvent extraction. This is followed by a purification cascade involving liquid-liquid partitioning and chromatographic techniques to isolate this compound with high purity. The methodologies are designed to be scalable for laboratory research purposes.

Experimental Protocols

1. Extraction of Crude Isoflavonoid Mixture

This protocol describes the initial extraction of a crude mixture containing this compound from dried Glycyrrhiza uralensis root.

-

Materials and Equipment:

-

Dried and powdered Glycyrrhiza uralensis root

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Shaker or sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks)

-

-

Procedure:

-

Weigh 100 g of dried, powdered Glycyrrhiza uralensis root and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 95% ethanol to the flask.

-

Securely cap the flask and place it on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until the ethanol is completely removed, yielding a crude extract.

-

2. Liquid-Liquid Partitioning

This step aims to fractionate the crude extract to enrich the isoflavonoid content.

-

Materials and Equipment:

-

Crude extract from Step 1

-

Distilled water

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Separatory funnel (2 L)

-

Rotary evaporator

-

-

Procedure:

-

Resuspend the crude extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.

-

Drain the lower aqueous layer into a clean flask. Discard the upper n-hexane layer (this removes nonpolar compounds).

-

Return the aqueous layer to the separatory funnel and add 500 mL of ethyl acetate.

-

Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with another 500 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the isoflavonoid-enriched fraction.

-

3. Chromatographic Purification

This protocol details the purification of this compound from the enriched fraction using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Materials and Equipment:

-

Isoflavonoid-enriched fraction from Step 2

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., chloroform-methanol gradient)

-

Preparative HPLC system with a C18 column

-

HPLC grade solvents (acetonitrile, water, formic acid)

-

Fraction collector

-

Analytical HPLC system for purity analysis

-

-

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the isoflavonoid-enriched fraction in a minimal amount of chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Combine the fractions rich in this compound and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the partially purified sample in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 acetonitrile:water mixture.

-